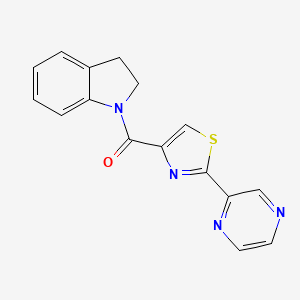
Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H12N4OS and its molecular weight is 308.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anti-Cancer Activity
Indole-containing pyrazole analogs, including structures related to Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone, have demonstrated remarkable cytotoxic activities against various cancer types. These compounds have shown significant activity against leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer cell lines. Specifically, compounds like HD02, HD05, and HD12 were particularly effective against multiple NCI-based cell lines (Khalilullah et al., 2022).
2. Inhibition of Fructose-1,6-bisphosphatase
Substituted pyrazoles, pyrroles, indoles, and carbazoles, including molecules similar to this compound, have been identified as potential inhibitor leads of fructose-1,6-bisphosphatase (FBPase). These compounds displayed inhibition comparable to AMP, the natural inhibitor of murine FBPase, and are used in docking programs to interpret experiments (Rudnitskaya et al., 2009).
3. Antitumor Activity
New indole derivatives containing pyrazoles with potential antitumor activity have been developed. This includes the synthesis of compounds like (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones, which have been tested for tumor cell-growth inhibition, indicating potential antitumor applications (Farghaly, 2010).
4. Antidiabetic Activity
Novel substituted pyrazoles containing indole and thiazole motifs, similar to the queried compound, have been synthesized and evaluated for their antihyperglycemic activity. Compounds like 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromo phenyl) thiazole demonstrated significant antihyperglycemic activity, suggesting their potential as therapeutic antidiabetic agents (Sravanthi et al., 2017).
5. Antibacterial and Antioxidant Activities
Synthesized derivatives containing pyrazole moieties, like the compound , have been studied for their antibacterial and antioxidant activities. These studies include compounds like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, showing moderate antibacterial and antioxidant activities (Lynda, 2021).
Mechanism of Action
Target of Action
The primary target of Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is Toll-like receptor 7 (TLR7) . TLR7 is a protein that plays a crucial role in the immune system. It recognizes specific pathogen-associated molecular patterns and triggers an immune response .
Mode of Action
This compound interacts with TLR7, activating it . This activation leads to the secretion of TLR7-regulated cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . The compound has also been found to inhibit the secretion of cellular HBsAg .
Biochemical Pathways
Upon activation of TLR7, a cascade of biochemical reactions is triggered, leading to the production and secretion of cytokines. These cytokines then mediate various immune responses, including the activation of other immune cells and the production of antibodies .
Result of Action
The activation of TLR7 and the subsequent immune response can lead to the suppression of HBV DNA replication in both wild and resistant HBV strains . This makes this compound a potential candidate for the development of novel immunomodulatory anti-HBV agents .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-16(20-8-5-11-3-1-2-4-14(11)20)13-10-22-15(19-13)12-9-17-6-7-18-12/h1-4,6-7,9-10H,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHRFLNXWVCRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
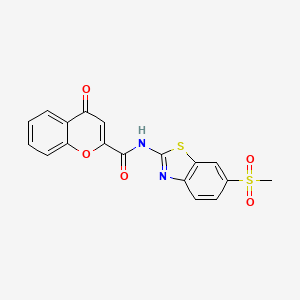
![1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2829107.png)
![3-(2-chlorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2829108.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)
![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)
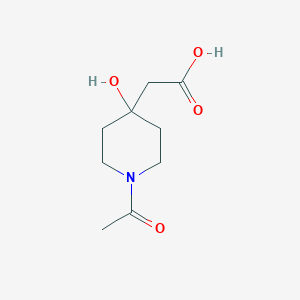
![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)
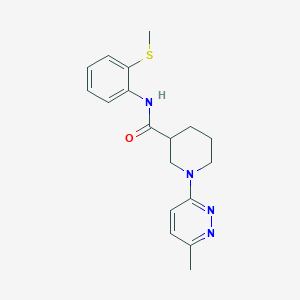
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)
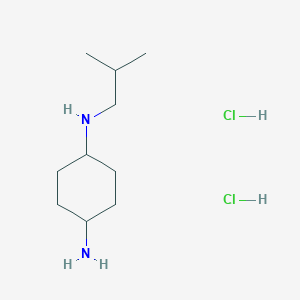
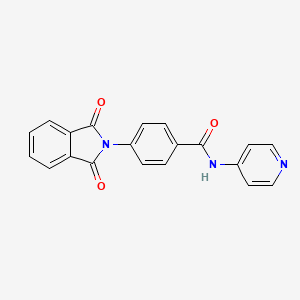
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)
![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)
